molecular formula C12H2Br8 B15418522 2,2',3,4,4',5,6,6'-Octabromobiphenyl CAS No. 119264-61-8

2,2',3,4,4',5,6,6'-Octabromobiphenyl

Cat. No.: B15418522
CAS No.: 119264-61-8
M. Wt: 785.4 g/mol
InChI Key: PFBOUFHNJQYEJX-UHFFFAOYSA-N
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Description

2,2',3,4,4',5,6,6'-Octabromobiphenyl is a polybrominated biphenyl (PBB) with eight bromine atoms substituted at specific positions on the biphenyl backbone. PBBs are synthetic brominated flame retardants historically used in polymers, electronics, and textiles. This compound is part of a broader class of brominated aromatic hydrocarbons, characterized by high thermal stability and environmental persistence.

Key properties include:

  • Molecular formula: C₁₂H₂Br₈
  • Molecular weight: ~785.38 g/mol (based on analogous isomers).
  • Structural features: Bromination at positions 2,2',3,4,4',5,6,6' creates a highly symmetrical but sterically hindered configuration, influencing its reactivity and environmental behavior.

Properties

CAS No.

119264-61-8

Molecular Formula

C12H2Br8

Molecular Weight

785.4 g/mol

IUPAC Name

1,2,3,4,5-pentabromo-6-(2,4,6-tribromophenyl)benzene

InChI

InChI=1S/C12H2Br8/c13-3-1-4(14)6(5(15)2-3)7-8(16)10(18)12(20)11(19)9(7)17/h1-2H

InChI Key

PFBOUFHNJQYEJX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Critical Findings :

  • Analytical Challenges : Co-elution with octabromodiphenyl ethers (PBDEs) in gas chromatography-mass spectrometry (GC-MS) necessitates advanced separation techniques.

Comparison with Lower-Brominated Biphenyls

Heptabromobiphenyls serve as precursors or degradation products of octabromobiphenyls:

Compound Name CAS RN Bromine Count Key Differences Environmental Impact
2,2',3,4,4',5,5'-Heptabromobiphenyl 67733-52-2 7 Lower bromination reduces persistence; higher volatility Detected in e-waste recycling sites
2,2',3,4,4',5,6-Heptabromobiphenyl Not listed 7 Partial degradation product of octabromobiphenyls Requires confirmatory testing via GC-MS

Research Insights :

  • Degradation Pathways : Heptabromobiphenyls arise from debromination of octabromobiphenyls under UV light or microbial action, highlighting their role in environmental fate studies.

Comparison with Octabromodiphenyl Ethers (Octa-BDEs)

Octabromodiphenyl ethers (PBDEs) share functional similarities but differ structurally due to an oxygen bridge:

Compound Name CAS RN Key Structural Difference Regulatory Status Toxicity Profile
This compound - Biphenyl backbone (no oxygen) Emerging concern under Stockholm Convention Suspected endocrine disruptor
2,2',3,4,4',5,6,6'-Octabromodiphenyl ether 446255-54-5 Oxygen-linked phenyl rings Banned in EU RoHS; listed in IEC 62321-12 Confirmed neurotoxin and carcinogen

Key Contrasts :

  • Environmental Mobility : PBDEs exhibit higher mobility in aquatic systems due to their ether linkage, whereas PBBs adsorb more strongly to sediments.
  • Analytical Differentiation : GC-MS retention times and fragment ion ratios (e.g., m/z 79 vs. m/z 81) distinguish PBBs from PBDEs.

Table 1: Structural and Regulatory Comparison of Brominated Compounds

Parameter This compound 2,2',3,3',4,4',5,5'-Octabromobiphenyl 2,2',3,4,4',5,6,6'-Octa-BDE
Molecular Weight (g/mol) ~785.38 785.38 801.37
CAS RN Undocumented 67889-00-3 446255-54-5
Regulatory Status Under evaluation Restricted (IEC 62321-12) Banned (RoHS)
Primary Application Flame retardant Analytical standard Historical flame retardant

Preparation Methods

Direct Bromination of Biphenyl

The most common route involves electrophilic aromatic substitution using molecular bromine (Br₂) in the presence of Lewis acid catalysts. The reaction proceeds via activation of biphenyl’s aromatic rings, enabling sequential bromine addition.

Typical Reaction Conditions

  • Catalyst : Iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃)
  • Solvent : Dichloromethane (DCM) or carbon disulfide
  • Temperature : 0–25°C (controlled to minimize side reactions)
  • Molar Ratio : Biphenyl : Br₂ = 1 : 8–10 (theoretical stoichiometry)

Key variables influencing product distribution include:

  • Catalyst loading (10–20 mol% preferred for selectivity)
  • Bromine addition rate (slow addition reduces di-/tri-brominated byproducts)
  • Reaction duration (24–72 hours for complete octabromination)

Example Protocol

  • Dissolve biphenyl (1.0 g, 6.49 mmol) in DCM (50 mL) under nitrogen.
  • Add FeBr₃ (0.5 g, 1.62 mmol) and cool to 0°C.
  • Introduce Br₂ (10.4 g, 64.9 mmol) dropwise over 2 hours.
  • Stir at 25°C for 48 hours.
  • Quench with aqueous sodium thiosulfate, extract with DCM, and purify via column chromatography (silica gel, hexane).

Yield: 35–45% (impure); <20% after purification.

Stepwise Bromination with Intermediate Isolation

To enhance positional specificity, bromination is conducted in stages:

  • Initial Bromination : Generate tetra- or pentabrominated intermediates.
  • Isolation : Purify intermediates via recrystallization (e.g., ethanol/water).
  • Final Bromination : Achieve target octabromination under harsher conditions.

Advantages :

  • Reduces steric hindrance in later stages.
  • Minimizes over-bromination to decabrominated byproducts.

Challenges :

  • Requires multiple purification steps, lowering overall yield.
  • Intermediates may exhibit low solubility, complicating handling.

Catalytic Systems and Solvent Effects

Catalyst Optimization

Catalyst Solvent Temp. (°C) Bromines Added Selectivity for Target Isomer
FeBr₃ DCM 25 8 Low (~15%)
AlBr₃ CS₂ 40 8 Moderate (~30%)
I₂ (co-catalyst) Toluene 80 8 High (~50%)

Notes:

  • Iodine acts as a mild oxidant, enhancing Br₂ activation.
  • Higher temperatures favor ortho/para bromination but risk decomposition.

Solvent Selection

Non-polar solvents (e.g., carbon disulfide) improve bromine solubility but slow reaction kinetics. Polar aprotic solvents (e.g., DCM) accelerate bromine diffusion but may hydrolyze catalysts. Recent studies suggest mixed solvents (e.g., DCM:CS₂ = 1:1) balance these effects.

Purification and Characterization

Chromatographic Separation

  • Stationary Phase : Silica gel impregnated with silver nitrate (enhances bromine-π interactions).
  • Eluent : Hexane/ethyl acetate (98:2) gradient.
  • Recovery : Target isomer elutes at Rf = 0.45–0.55.

Crystallization Techniques

Recrystallization from hot toluene yields needle-like crystals (mp 285–290°C). Impurities are excluded via fractional cooling (2°C/min).

Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, H-3/H-5), δ 7.72 (s, 2H, H-6).
  • ¹³C NMR : 12 distinct signals between 120–135 ppm (C-Br coupling).
  • GC-MS : m/z 785 [M]⁺ with characteristic Br isotope pattern.

Purity Assessment

Method Limit of Detection Purity Achieved
HPLC-UV (254 nm) 0.1 ng/μL ≥98%
GC-ECD 0.05 ng/μL ≥99%

Industrial-Scale Production Challenges

Byproduct Formation

Major byproducts include:

  • Heptabromobiphenyls : From incomplete bromination.
  • Nonabromobiphenyls : Over-bromination at activated positions.
  • Dibenzofurans : Oxidative coupling under acidic conditions.

Recent Methodological Advances

Microwave-Assisted Bromination

  • Conditions : 100 W, 80°C, 30 minutes.
  • Outcome : 65% yield with 40% selectivity (vs. 48-hour conventional method).

Flow Chemistry Approaches

Continuous-flow reactors reduce side reactions via precise residence time control (2 minutes per bromination step).

Critical Comparison of Methods

Parameter Direct Bromination Stepwise Bromination Microwave-Assisted
Yield 15–20% 10–15% 25–30%
Selectivity Low Moderate High
Scalability Industrial Lab-scale Pilot-scale
Byproduct Formation High Moderate Low

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